Product packaging for Boc-2-Iodo-D-Phenylalanine(Cat. No.:CAS No. 478183-64-1)

Boc-2-Iodo-D-Phenylalanine

Cat. No.: B581947
CAS No.: 478183-64-1
M. Wt: 391.205
InChI Key: CAPUJMUOMAUNOD-LLVKDONJSA-N
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Description

Significance of D-Amino Acid Derivatives in Biologically Active Molecules

While proteins in most organisms are constructed almost exclusively from L-amino acids, the incorporation of their mirror images, D-amino acids, offers significant advantages in the design of bioactive molecules. jpt.comtaylorandfrancis.com Peptides made from L-amino acids are often susceptible to rapid degradation by natural proteases, which limits their therapeutic applicability. nih.gov D-amino acid-containing peptides, however, are resistant to these enzymes, leading to substantially improved proteolytic stability and longer half-lives in biological systems. nih.govmdpi.com

Role of Halogenated Phenylalanine Analogs in Advanced Chemical Research

The introduction of halogen atoms, such as iodine, chlorine, or fluorine, onto the phenyl ring of phenylalanine creates powerful and versatile analogs for chemical research. nih.gov Halogenation can significantly alter the electronic and steric properties of the amino acid, providing a tool to probe and modulate biological interactions. researchgate.net One major application is in the study of protein-protein interactions (PPIs). Photoactivatable halogenated phenylalanine derivatives, when incorporated into a protein, can be used to form covalent crosslinks to interacting partners upon UV irradiation, effectively trapping transient interactions for further study. researchgate.netnih.gov

Halogenated phenylalanines are also invaluable in structural biology. The presence of a heavy atom like iodine can be exploited in X-ray crystallography to solve the phase problem through techniques like single-wavelength anomalous dispersion (SAD). nih.gov Site-specific incorporation of an iodinated phenylalanine can facilitate structure determination without significantly perturbing the native protein structure. nih.gov Furthermore, these analogs are used to create probes for various imaging modalities and as building blocks for fluorescent labeling, aiding in the visualization of biomolecules and cellular processes. chemimpex.comrsc.org The position of the halogen on the phenyl ring can also influence the amino acid's affinity and selectivity for specific transporters, a property that is being explored for targeted drug delivery. nih.gov

Boc-2-Iodo-D-Phenylalanine as a Crucial Component in Contemporary Chemical and Biomedical Investigations

This compound is a specialized amino acid derivative that merges the key advantages of both D-amino acids and halogenated analogs. As a D-amino acid derivative, it imparts proteolytic resistance to peptide sequences. The iodine atom at the ortho- (2-) position of the phenyl ring provides a reactive handle for a variety of chemical modifications, while the tert-butyloxycarbonyl (Boc) protecting group ensures its compatibility with standard peptide synthesis protocols. chemimpex.combiosynth.com

This compound serves as a versatile building block in medicinal chemistry and drug discovery for creating peptides with enhanced stability and novel functionalities. chemimpex.comchemimpex.com The presence of the iodine atom facilitates its use in bioconjugation, allowing for the attachment of therapeutic agents or imaging labels. chemimpex.comchemimpex.com It is particularly valuable in the synthesis of peptide-based therapeutics and in neuroscience research for studying receptor interactions and signaling pathways. chemimpex.com The unique combination of stereochemical stability and a functionalizable halogen atom makes this compound an essential component for designing advanced compounds for chemical and biomedical research. chemimpex.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 478183-64-1 chemimpex.com
Molecular Formula C₁₄H₁₈INO₄ chemimpex.com
Molecular Weight 391.2 g/mol chemimpex.com
Purity ≥ 99% (HPLC) chemimpex.com
Melting Point 155-161 °C chemimpex.com
Optical Rotation [a]D = +44 ± 2º (C=1 in MeOH) chemimpex.com
Appearance White to off-white powder chemimpex.com

| Synonyms | Boc-D-Phe(2-I)-OH, Boc-o-iodo-D-Phe-OH chemimpex.com |

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
D-Alanine
D-Glutamic acid
D-Serine
D-Aspartic acid
p-Benzoyl-L-phenylalanine
4-Chlorophenylalanine
Perfluoro-tert-butyl tyrosine
4-Iodophenylalanine
2-Iodo-L-phenylalanine
N-Fmoc-4-pinacolatoborono-L-phenylalanine
Thiophenylalanine
Tyrosine
Cysteine
4-Borono-L-phenylalanine
p-(2-[18F]fluoroethyl)-L-phenylalanine
p-(3-[18F]fluoropropyl)-L-phenylalanine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18INO4 B581947 Boc-2-Iodo-D-Phenylalanine CAS No. 478183-64-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPUJMUOMAUNOD-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901205395
Record name N-[(1,1-Dimethylethoxy)carbonyl]-2-iodo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901205395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478183-64-1
Record name N-[(1,1-Dimethylethoxy)carbonyl]-2-iodo-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478183-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-2-iodo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901205395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Boc 2 Iodo D Phenylalanine

Strategies for N-alpha-Protection in D-Phenylalanine Scaffolds

The initial and critical step in the modification of D-phenylalanine is the protection of its primary amine (N-alpha) to prevent unwanted side reactions during subsequent transformations. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions. orgsyn.orgacs.org

Optimization of Boc Protecting Group Introduction for D-Phenylalanine Derivatives

The introduction of the Boc group onto the D-phenylalanine scaffold is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O). Optimization of this reaction is crucial for maximizing yield and purity. Key parameters that are manipulated include the solvent system, base, temperature, and reaction time.

A common procedure involves dissolving D-phenylalanine in a mixed solvent system, such as tert-butyl alcohol and water, in the presence of a base like triethylamine (B128534). orgsyn.org The Boc₂O is then added, often dropwise, to the stirred solution. The reaction is mildly exothermic, and the temperature may rise to 30–35°C before being stirred overnight at room temperature to ensure completion. orgsyn.org This method has been shown to produce N-tert-butoxycarbonyl-L-phenylalanine in high yields (78–87%) and excellent purity. orgsyn.org For derivatives, similar conditions are often effective, for instance, N-Boc-4-iodo-L-phenylalanine can be prepared using Boc₂O in a mixture of methanol, water, and triethylamine at 55°C. nih.gov

ParameterCondition 1Condition 2OutcomeReference
Reactant L-Phenylalanine4-Iodo-L-phenylalanine- orgsyn.orgnih.gov
Reagent Di-tert-butyl dicarbonate (Boc₂O)Di-tert-butyl dicarbonate (Boc₂O)- orgsyn.orgnih.gov
Solvent tert-Butyl alcohol / WaterMethanol / WaterHigh yields in both systems orgsyn.orgnih.gov
Base Not specified, pH control usedTriethylamine (Et₃N)Base is essential for the reaction orgsyn.orgnih.gov
Temperature Room Temperature (after initial exotherm)55 °CReaction proceeds efficiently at both temperatures orgsyn.orgnih.gov
Yield 78–87%Not specified, but effectiveHigh conversion is achievable orgsyn.org

Regioselective Ortho-Iodination of the Phenyl Ring in Protected Phenylalanine

Achieving regioselective iodination at the ortho- (2-) position of the phenyl ring of Boc-D-phenylalanine is a significant synthetic challenge. The directing effects of the substituents on the aromatic ring must be carefully controlled to favor the desired isomer over the meta- (3-) and para- (4-) positions.

Direct Iodination Approaches

Direct electrophilic iodination of the aromatic ring is a common strategy. However, for phenylalanine derivatives, this can lead to a mixture of isomers. The bulky Boc-protected amino acid side chain can sterically hinder the ortho-position, often favoring iodination at the less hindered para-position. Research into regioselective methods has focused on using specific directing groups or catalysts to overcome this challenge. One approach involves carbonyl-directed borylation followed by a halodeboronation, which allows for the precise introduction of iodine at the ortho position of N-aryl amides. semanticscholar.org While not directly applied to Boc-D-phenylalanine in the provided sources, this principle of directed chemistry is key to achieving ortho-selectivity.

Precursor Design and Halogen Exchange Reactions (e.g., Stille Coupling, Cu(I)-Assisted Methods)

When direct iodination is not efficient or selective, multi-step strategies involving precursor design are employed. This can involve starting with a precursor that already has a functional group at the ortho-position, which can then be converted to iodine. For example, Sandmeyer-type reactions on an ortho-amino precursor are a classic method for introducing iodine. nih.gov

A more modern and efficient approach is the copper(I)-assisted halogen exchange reaction, also known as the aromatic Finkelstein reaction. mdma.chwikipedia.org This method typically involves the conversion of an aryl bromide or chloride to an aryl iodide. wikipedia.org This reaction has been successfully used and optimized for the synthesis of 2-iodo-L-phenylalanine from 2-bromo-L-phenylalanine. nih.gov The process is catalyzed by Cu(I) salts, often with a diamine ligand, and driven by the use of an iodide salt like Sodium Iodide (NaI). mdma.chnih.gov Optimization studies have shown that parameters such as temperature, and the concentrations of the copper salt and NaI are critical for achieving high yields, which can be increased from 39% to over 74%. nih.gov

Optimized Conditions for Cu(I)-Assisted Halogen Exchange

Parameter Optimal Value
Temperature 180 °C
Reaction Time 24 hours
[2-bromo-L-phenylalanine] 61 mM
[NaI] 485 mM
[CuSO₄] 10 mM
[SnSO₄] 90 mM
Yield >74%

Data derived from a study on the L-isomer. nih.gov

While Stille coupling is mentioned as an example, it is more commonly used to derivatize an aryl iodide by coupling it with an organotin compound, rather than to synthesize the aryl iodide itself. nih.gov

Stereochemical Considerations in the Synthesis of 2-Iodo-D-Phenylalanine

Maintaining the stereochemical integrity of the chiral center (the alpha-carbon) is paramount throughout the synthesis. The starting material, D-phenylalanine, possesses the (R)-configuration. Harsh reaction conditions, such as high temperatures or strongly basic or acidic environments, can potentially lead to racemization, resulting in a mixture of D- and L-isomers.

Fortunately, many of the key reactions can be performed under conditions that preserve the stereochemistry. For instance, the introduction of the Boc group is generally considered a racemization-free process. researchgate.net Similarly, studies on the Cu(I)-assisted halogen exchange to produce 2-iodo-L-phenylalanine have confirmed that no racemization was detected through chiral HPLC analysis. nih.gov This indicates that the D-configuration of Boc-2-Iodo-D-Phenylalanine can be maintained with high fidelity using appropriate synthetic methods.

Advanced Derivatization and Functionalization Reactions

The iodine atom at the ortho-position of this compound serves as a versatile functional handle for introducing a wide array of chemical moieties through transition metal-catalyzed cross-coupling reactions. chemimpex.com This capability makes it a valuable building block for creating complex peptides and other molecules. chemimpex.comchemimpex.com

The most common and powerful of these reactions are palladium-catalyzed cross-couplings.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, forming a new carbon-carbon triple bond. It is typically catalyzed by a palladium complex, with a copper(I) co-catalyst and an amine base. nih.govorganic-chemistry.org This method allows for the introduction of alkyne-containing groups, which can be further functionalized.

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, such as a boronic acid or ester, to form a new carbon-carbon single bond, creating biaryl structures. nanochemres.orgrsc.org

Stille Coupling: This involves the reaction of the aryl iodide with an organostannane (organotin) compound. nih.gov

Coupling Reactions (e.g., Palladium-Catalyzed Cross-Couplings)

The carbon-iodine bond in this compound is a key feature that allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules and have been widely applied in drug discovery and materials science. nobelprize.org

Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are particularly relevant. In these reactions, the iodine atom acts as a leaving group, and a palladium catalyst facilitates the coupling of the aryl iodide with a suitable partner.

Suzuki Coupling: This reaction involves the cross-coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl structures. For a compound like this compound, a Suzuki coupling could be employed to introduce a new aryl or heteroaryl group at the 2-position of the phenyl ring.

Heck Coupling: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the formation of substituted alkenes.

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is a reliable method for the synthesis of aryl alkynes.

Below is an interactive data table summarizing representative conditions for palladium-catalyzed cross-coupling reactions that could be applied to this compound, based on general knowledge of these reactions with similar aryl iodides.

Coupling ReactionCoupling PartnerCatalystLigandBaseSolventTemperature (°C)
Suzuki Arylboronic acidPd(OAc)2 or Pd(PPh3)4PPh3 or SPhosK2CO3 or Cs2CO3Toluene/Water or Dioxane80-110
Heck Alkene (e.g., Styrene)Pd(OAc)2P(o-tolyl)3Et3N or K2CO3DMF or Acetonitrile80-120
Sonogashira Terminal AlkynePdCl2(PPh3)2PPh3Et3NTHF or DMFRoom Temp - 60

This table presents typical reaction conditions and may require optimization for specific substrates.

Modification of Side Chains and Carboxyl Groups

Beyond coupling reactions, the side chain and carboxyl group of this compound can be further modified to introduce diverse functionalities.

The carboxyl group can be converted into a variety of other functional groups. For instance, it can be reduced to a primary alcohol or converted to an amide through coupling with an amine, a fundamental reaction in peptide synthesis. Esterification of the carboxyl group is also a common transformation.

The aromatic side chain, following a coupling reaction, can bear a wide range of substituents, significantly altering the steric and electronic properties of the amino acid. These modifications are crucial for structure-activity relationship (SAR) studies in drug development, allowing for the fine-tuning of a molecule's biological activity. nbinno.com

Enantioselective Synthetic Routes for Related Halogenated D-Phenylalanine Analogs (Contextual)

The synthesis of enantiomerically pure amino acids is of paramount importance in pharmaceutical and biological research. While the direct synthesis of this compound may be challenging, several enantioselective methods have been developed for the synthesis of related halogenated D-phenylalanine analogs.

One common approach involves the asymmetric hydrogenation of a prochiral precursor. For example, a dehydroamino acid derivative can be hydrogenated using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, to selectively produce the D-enantiomer.

Another strategy is the enzymatic resolution of a racemic mixture of the amino acid. Enzymes such as D-amino acid oxidase can selectively act on the D-enantiomer, allowing for the separation of the two enantiomers. Phenylalanine ammonia (B1221849) lyases (PALs) have also been explored for the synthesis of substituted D-phenylalanines from cinnamic acid derivatives. nih.gov

Furthermore, chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. For instance, a chiral auxiliary can be attached to the amino group of a phenylalanine precursor, and subsequent reactions will proceed with high diastereoselectivity. Removal of the auxiliary then affords the desired enantiomerically enriched D-amino acid.

The development of these enantioselective routes has been crucial for accessing a wide range of non-natural amino acids, which are valuable tools for probing biological systems and for the development of novel therapeutics.

Applications in Peptide Chemistry and Bioconjugation Strategies

Role as a Non-Canonical Amino Acid in Peptide Synthesis

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for developing novel peptide-based therapeutics, tools for chemical biology, and advanced biomaterials. acs.org Boc-2-Iodo-D-Phenylalanine serves as a key building block in this context, enabling the precise introduction of an iodine atom into a peptide chain. chemimpex.comchemimpex.com

This compound can be integrated into growing peptide chains using the two primary methods of peptide synthesis: Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. openaccessjournals.com

In Solid-Phase Peptide Synthesis (SPPS) , the most common method, the first amino acid of the desired sequence is anchored to an insoluble polymer resin. beilstein-journals.org The peptide is then elongated in a stepwise manner. For each step, a Boc-protected amino acid, such as this compound, is activated and coupled to the free amino group of the resin-bound peptide. Following the coupling reaction, the Boc protecting group is removed with a mild acid, preparing the peptide for the next coupling cycle. openaccessjournals.combeilstein-journals.org This automated and cyclical process allows for the efficient synthesis of complex peptides. beilstein-journals.org The use of iodinated phenylalanine derivatives in standard Fmoc-based and Boc-based SPPS has been well-documented. rsc.orgrsc.orgnih.gov

Solution-phase synthesis involves carrying out all reactions in a homogeneous liquid phase without attachment to a solid support. openaccessjournals.com While more labor-intensive due to the need for purification after each step, this method is suitable for shorter peptides or large-scale synthesis. openaccessjournals.com The fundamental coupling and deprotection steps are chemically similar to SPPS.

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis
Principle Peptide is anchored to an insoluble resin support.All reactants are dissolved in a suitable solvent.
Process Cyclical process of deprotection and coupling; excess reagents are washed away.Requires purification and isolation of the peptide product after each step.
Efficiency High efficiency and automation, suitable for long and complex peptides. beilstein-journals.orgGenerally more time-consuming and less suitable for long peptides. openaccessjournals.com
Purification Final cleavage from the resin and purification of the crude peptide.Intermediate purification is necessary at each step.
Scalability Can be scaled but may be limited by resin capacity.More readily scalable for the production of large quantities of short peptides.

The iodine atom increases the hydrophobicity and size of the amino acid side chain. nih.govcymitquimica.com This increased hydrophobicity can modulate how the peptide interacts with its environment and can influence aggregation behavior. nih.govmdpi.com

Computational and experimental studies have shown that the impact of iodination is highly context-dependent:

Minimal Conformational Change: In some cases, an iodinated phenylalanine can act as a close mimic of its non-iodinated counterpart. Molecular dynamics simulations of an iodinated variant of the DFNKF peptide from human calcitonin revealed that it populates a very similar conformational range in solution as the wild-type peptide. nih.gov This suggests that for certain sequences, the iodine atom is not a determining factor in the solution-phase conformational distribution, making it a useful probe for structural studies without significantly perturbing the native structure. nih.gov

Altered Self-Assembly: In contrast, for self-assembling peptides, iodination can be a powerful tool to control hierarchical organization. A study on Phe-Phe dipeptides demonstrated that para-iodination completely changed the supramolecular packing from water-filled nanotubes to amphipathic layers. acs.org This alteration, however, promoted self-assembly and yielded hydrogels with significantly higher thermal stability compared to non-iodinated or fluorinated analogs. acs.org

Enhanced Stability: The increased stability observed in iodinated peptide hydrogels highlights a key impact of halogenation. The hydrogel formed from the iodinated dipeptide was stable up to 74 °C, whereas non-iodinated versions disassembled at 42–47 °C. acs.org

Research FindingPeptide SystemImpact of Iodine IncorporationReference
Similar conformational landscapeDFNKF peptide in solutionThe added iodine atom was not a determining factor in the conformational distribution. nih.gov
Altered supramolecular packingd-Phe-l-Phe dipeptideHindered nanotube formation, resulting in amphipathic layers. acs.org
Increased thermal stabilityd-Phe-l-Phe hydrogelDisassembly temperature increased from ~45 °C to 74 °C. acs.org
Modulated aggregation kineticsNFGAIL model peptideAltered hydrophobicity and electronic properties, affecting amyloid folding kinetics. nih.gov

Design of Peptidomimetics and Constrained Peptide Architectures Utilizing this compound

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability, bioavailability, and receptor affinity. ptfarm.pl The incorporation of D-amino acids like this compound is a cornerstone of peptidomimetic design, as it can confer resistance to proteolytic enzymes that typically recognize L-amino acids. ptfarm.pl

A key application of the iodine atom in this compound is the creation of constrained or "stapled" peptides. drugdiscoverychemistry.com Peptides are often highly flexible, which can be detrimental to their binding affinity and selectivity. By introducing a rigidifying covalent bond—a staple—the peptide can be locked into its bioactive conformation. The iodine atom on the phenyl ring serves as an ideal chemical handle for forming such bonds through metal-catalyzed cross-coupling reactions. nih.govchemrxiv.org

A common strategy involves incorporating this compound and another reactive amino acid (such as Tryptophan or another modified residue) at specific positions within the peptide sequence (e.g., i, i+4 or i, i+7 spacing). After the linear peptide is assembled via SPPS, an intramolecular palladium-catalyzed reaction is performed to form a C-C bond between the 2-iodophenylalanine and the other residue, creating a cyclic, conformationally constrained peptide. nih.govchemrxiv.org This approach has been used to create stapled peptides that exhibit improved helicity, increased stability against enzymatic digestion, and altered cellular localization. chemrxiv.org

Bioconjugation Methodologies for Targeted Delivery Systems

Bioconjugation is the chemical strategy of linking biomolecules to other moieties, such as drugs, imaging agents, or polymers. This compound is a valuable precursor for bioconjugation because the carbon-iodine bond is a versatile reactive site for forming stable, covalent linkages. chemimpex.comchemimpex.com

The iodine atom on the phenyl ring of a 2-Iodo-D-Phenylalanine residue within a peptide is particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and can be performed under mild conditions compatible with complex biomolecules. researchgate.netnih.gov

Key cross-coupling strategies include:

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide (like iodophenylalanine), catalyzed by palladium and copper complexes. rsc.org It has been successfully used on solid-phase to couple alkyne-containing molecules, such as organometallic probes or other peptides, directly to an iodophenylalanine residue in a peptide sequence. rsc.orgacs.org

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an aryl halide and an organoboron compound (like a boronic acid). researchgate.net This method has been used to prepare biaryl peptides from iodophenylalanine-containing peptides on a solid support. researchgate.net It can also be used to attach drugs or probes that have been functionalized with a boronic acid group. ox.ac.uk

Heck Coupling and Other Reactions: The reactivity of the aryl iodide allows for a range of other metal-catalyzed transformations, enabling covalent attachment to various functional groups on biomolecules or synthetic polymers. nih.govnih.gov

These strategies allow for the site-specific conjugation of peptides to drug molecules for targeted therapy, to polyethylene (B3416737) glycol (PEG) for improved pharmacokinetics, or to larger protein scaffolds. beilstein-journals.orgoup.comacs.org

The unique properties of iodine make 2-Iodo-D-Phenylalanine an excellent component for creating probes for biological imaging and labeling. chemimpex.comchemimpex.com

Radiolabeling: Iodine possesses several radioisotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) that are widely used in nuclear medicine for imaging techniques like Single Photon Emission Computed Tomography (SPECT). upf.edunih.gov Peptides containing 2-Iodo-D-Phenylalanine can be synthesized using a radioactive isotope of iodine, directly creating a radiolabeled probe. researchgate.netugent.be For example, [¹²³I]-2-iodo-D-phenylalanine has been evaluated as a tumor diagnostic agent, showing high tumor uptake and favorable clearance characteristics. researchgate.net Alternatively, a non-radioactive peptide can be synthesized and later radioiodinated. nih.gov

Fluorescent Labeling: While not fluorescent itself, the iodine atom serves as a versatile attachment point for fluorescent dyes. lookchem.comcymitquimica.com Using the cross-coupling reactions described above (e.g., Sonogashira), an alkyne-functionalized fluorophore can be covalently attached to a peptide containing 2-Iodo-D-Phenylalanine. This "two-step" labeling strategy allows for the creation of highly specific fluorescent probes for tracking peptide localization and interactions in cells via fluorescence microscopy. acs.orgnih.gov

Heavy Atom for Crystallography: Due to its high electron density, iodine can serve as a heavy atom to aid in solving the phase problem in X-ray crystallography of peptides and proteins, providing crucial information on molecular structure. upf.edu

Probe TypeDevelopment StrategyApplicationReference(s)
SPECT Imaging Probes Incorporation of a radioactive iodine isotope (e.g., ¹²³I) during synthesis.In vivo tumor imaging and diagnosis. researchgate.netugent.be
Fluorescent Probes Post-synthesis conjugation of a fluorescent dye to the iodine handle via cross-coupling.Cellular labeling, visualization of protein synthesis, and fluorescence microscopy. acs.orgox.ac.uknih.gov
X-ray Crystallography Probes Incorporation of iodine as a heavy atom.Facilitating the determination of peptide and protein crystal structures. upf.edu

Radiopharmaceutical Development and Molecular Imaging Applications

Precursor Synthesis for Radiolabeling with Iodine Isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I)

The synthesis of the non-radioactive precursor, 2-iodo-D-phenylalanine, is a critical first step for subsequent radiolabeling. This precursor is typically prepared from 2-bromo-D-phenylalanine. researchgate.net A common and effective method employed is the copper(I)-assisted nucleophilic halogen exchange reaction. researchgate.netsnmjournals.org

This process is conducted under acidic and reducing conditions. researchgate.net The reaction involves the substitution of the bromine atom on the phenyl ring with iodine. Following the reaction, 2-iodo-D-phenylalanine is separated and purified, commonly using reversed-phase high-performance liquid chromatography (RP-HPLC). snmjournals.org Studies have reported achieving yields of up to 65% for the synthesis of the 2-iodo-D-phenylalanine precursor using this Cu¹⁺-assisted nucleophilic exchange method. researchgate.netsnmjournals.org Quality control and structural confirmation are typically performed using techniques such as mass spectroscopy and HPLC, which also confirm that no contamination from the L-isomer has occurred during the synthesis. researchgate.netsnmjournals.org

Radiosynthesis Protocols for [¹²³I/¹²⁵I/¹³¹I]-2-Iodo-D-Phenylalanine

The incorporation of radioactive iodine isotopes (¹²³I, ¹²⁵I, or ¹³¹I) into the 2-iodo-D-phenylalanine precursor is the final step in producing the radiopharmaceutical. This process is often designed to be suitable for a "kit" formulation, allowing for straightforward, on-site preparation in clinical settings. nih.govnih.gov

The primary method for the radiosynthesis of [¹²³I/¹²⁵I/¹³¹I]-2-Iodo-D-phenylalanine is the Cu¹⁺-assisted isotopic exchange, which is a type of nucleophilic substitution reaction. nih.govresearchgate.netsnmjournals.org In this protocol, the non-radioactive iodine atom on the precursor molecule is exchanged with a radioactive isotope (e.g., Na¹²³I or Na¹²⁵I). nih.govnih.gov The reaction is performed in an acidic and reducing environment, with the mixture typically heated to facilitate the exchange. researchgate.netnih.gov

While electrophilic iodination is a common strategy for radioiodinating aromatic compounds, often utilizing oxidizing agents like Iodogen® or Chloramine-T, the Cu¹⁺-assisted nucleophilic exchange is the specifically documented and optimized method for producing radioiodinated 2-iodo-D-phenylalanine. nih.govmdpi.comnih.gov This approach avoids potentially harsh oxidizing conditions that could affect the integrity of the amino acid. researchgate.net

Significant effort has been directed towards optimizing the radiosynthesis protocol to ensure high radiochemical yield and purity. For the Cu¹⁺-assisted isotopic exchange labeling of 2-iodo-D-phenylalanine, the reaction mixture typically includes the precursor, the radioiodide, CuSO₄, and a reducing agent like SnSO₄ in an acidic buffer. researchgate.netnih.gov The reaction is often heated at 100°C for approximately 60 minutes. nih.gov

Following the reaction, purification is essential to remove any free radioiodide. This is commonly achieved by passing the solution through a silver-membrane filter. nih.gov Optimization of these kit-based conditions has resulted in high labeling yields of over 98%. iaea.org After filtration, the final product consistently demonstrates a high radiochemical purity of greater than 99%. snmjournals.orgnih.goviaea.org Chiral HPLC analysis confirms that the process does not cause racemization, with no detectable amounts of the L-isomer present in the final product. snmjournals.org

Table 1: Radiosynthesis and Purity of Radioiodinated 2-Iodo-D-phenylalanine

ParameterValue/ResultReference(s)
Radiolabeling MethodCu¹⁺-assisted isotopic exchange nih.govresearchgate.netsnmjournals.org
Iodine Isotopes Used¹²³I, ¹²⁵I researchgate.netsnmjournals.orgnih.gov
Labeling Yield> 98% iaea.org
Radiochemical Purity> 99% snmjournals.orgnih.goviaea.org
Specific Activity (¹²³I)65 GBq/mmol researchgate.netsnmjournals.org
Specific Activity (¹²⁵I)11 GBq/mmol researchgate.netsnmjournals.org
Chiral PurityNo detectable L-isomer snmjournals.org

In Vitro Cellular Uptake and Transport Mechanism Studies

Understanding how [¹²³I/¹²⁵I/¹³¹I]-2-Iodo-D-phenylalanine interacts with cancer cells at a molecular level is crucial for validating its potential as a tumor imaging agent. In vitro studies using various cancer cell lines have been conducted to investigate its cellular uptake and the specific transport systems involved.

Cancer cells often overexpress amino acid transporters to meet the high metabolic demands of proliferation. snmjournals.org The L-type amino acid transporter 1 (LAT1) is a key transporter for large, neutral amino acids like phenylalanine and is frequently upregulated in a wide range of human cancers. oup.comsolvobiotech.com

Studies have demonstrated that the uptake of radioiodinated 2-iodo-phenylalanine isomers is mediated by the LAT1 transport system. researchgate.netiaea.org While LAT1 is generally considered stereoselective for L-amino acids, it has been shown to transport certain D-amino acids as well. nih.govd-nb.info In vitro experiments with R1M rhabdomyosarcoma cells confirmed that the uptake of [¹²⁵I]-2-iodo-D-phenylalanine is mediated by the same LAT transport system used by its L-counterpart. iaea.org Further research has shown that the transport of the L-isomer, [¹²³I]-2-iodo-L-phenylalanine, occurs via LAT1 in numerous tumor cell lines, including those from lung, skin, brain, and colon cancers. researchgate.netnih.gov Given the similar transport mechanism, it is established that LAT1 is the primary transporter for the D-isomer as well. iaea.org

Comparative studies of the D- and L-isomers of 2-iodophenylalanine reveal interesting kinetic differences that may have implications for their use in diagnostic imaging. In vitro uptake studies in R1M rhabdomyosarcoma cells showed that the initial uptake of [¹²⁵I]-2-Iodo-D-phenylalanine is slower than that of the corresponding L-isomer. iaea.org However, after approximately 20 minutes, the uptake rate of the D-isomer becomes the same as the L-isomer. iaea.org

The transport of [¹²⁵I]-2-Iodo-D-phenylalanine was found to be a satiable process, with a Michaelis-Menten constant (Km) of 32μM, a value comparable to that of the L-analogue. iaea.org This indicates a similar binding affinity of both isomers for the LAT transporter. Despite the similar affinity, in vivo studies in mouse models have shown that [¹²³I]-2-iodo-D-phenylalanine exhibits faster blood clearance and a more rapid distribution to the peripheral compartment when compared to the L-isomer. nih.govresearchgate.netugent.be This faster clearance from non-target tissues could potentially lead to improved tumor-to-background contrast at later imaging time points. nih.gov

Table 2: Comparative In Vitro and In Vivo Characteristics of 2-Iodo-L/D-Phenylalanine

Characteristic[¹²³I/¹²⁵I]-2-Iodo-L-Phenylalanine[¹²³I/¹²⁵I]-2-Iodo-D-PhenylalanineReference(s)
Transport System LAT1LAT1 researchgate.netiaea.org
Transport Affinity (Km) Comparable to D-isomer32 μM iaea.org
Initial Uptake Rate Faster than D-isomerSlower than L-isomer iaea.org
Blood Clearance Slower than D-isomerFaster than L-isomer nih.govresearchgate.net
Peripheral Compartment Uptake Slower than D-isomerFaster than L-isomer nih.govugent.be

Preclinical Evaluation of 2-Iodo-D-Phenylalanine Radiotracers

Preclinical studies are fundamental in establishing the in vivo behavior and potential clinical utility of new radiopharmaceutical agents. For radiolabeled 2-Iodo-D-phenylalanine, these evaluations have been crucial in understanding its biodistribution, pharmacokinetics, and tumor-targeting capabilities in various animal models.

The biodistribution and pharmacokinetic profile of a radiotracer determine its suitability for imaging and therapy by defining its concentration in target tissues versus non-target organs over time. Studies on radioiodinated 2-iodo-D-phenylalanine have consistently demonstrated favorable characteristics in animal models, particularly when compared to its L-isomer. researchgate.netnih.gov

In vivo studies in R1M rhabdomyosarcoma tumor-bearing athymic mice have been central to characterizing [¹²³I]-2-iodo-D-phenylalanine. nih.gov These studies revealed that the tracer is metabolically stable and exhibits fast, high, and specific tumor retention. nih.gov A key finding is its rapid clearance from the bloodstream, primarily through the kidneys and into the bladder, without significant accumulation in the abdomen or brain. nih.govsnmjournals.org This rapid renal clearance is a significant advantage, as it minimizes the radiation dose to non-target organs. nih.gov

Two-compartment modeling of dynamic planar imaging data has shown that [¹²³I]-2-iodo-D-phenylalanine has a faster blood clearance and a more rapid distribution to the peripheral compartment compared to its L-isomer, [¹²³I]-2-iodo-L-phenylalanine. researchgate.netnih.govnih.gov This faster clearance contributes to better imaging contrast at later time points.

Biodistribution data from dissection studies in R1M tumor-bearing athymic mice provide a quantitative look at the tracer's localization. For instance, at 30 minutes post-injection, the tumor uptake of [¹²⁵I]-2-iodo-D-phenylalanine reached a mean differential absorption ratio (DAR) of 3.9 ± 1.2, while blood and contralateral leg tissue showed significantly lower DARs of 1.3 ± 0.2 and 1.1 ± 0.2, respectively. snmjournals.org High uptake was also noted in the pancreas of rodents, a characteristic that is reportedly not observed in humans. snmjournals.org

The efficacy of a tumor-targeting radiotracer is largely determined by its ability to accumulate specifically in malignant tissues while maintaining low levels in surrounding healthy tissues, resulting in high tumor-to-background ratios. Radioiodinated 2-iodo-D-phenylalanine has demonstrated excellent tumor-targeting capabilities across a variety of tumor models.

In studies involving athymic mice with inoculated tumors such as A549 (lung carcinoma), A2058 (melanoma), C6 (glioma), C32 (melanoma), Capan2 (pancreatic adenocarcinoma), EF43fgf4, HT29 (colorectal adenocarcinoma), and R1M (rhabdomyosarcoma), both [¹²³I]-2-iodo-L-phenylalanine and its D-isomer showed high and specific tumor uptake. researchgate.netnih.gov The uptake mechanism is believed to be mediated by the L-type amino acid transporter (LAT1) system, which is often overexpressed in cancer cells. researchgate.netnih.govsnmjournals.org

A significant advantage of [¹²³I]-2-iodo-D-phenylalanine is the improvement in tumor contrast over time. Although the absolute tumor retention of the tracer may decrease, the rapid clearance from background tissues leads to a substantial increase in the tumor-to-background ratio. For example, while only 4% of the initial uptake remained in the tumor at 31 hours post-injection, the tumor contrast increased by up to 350% at 19 hours post-injection in an R1M rhabdomyosarcoma model. nih.govsnmjournals.org In another study, net tumor-to-background ratios of up to 6.7 were achieved at 60 minutes post-injection with [¹²³I]-2-iodo-L-phenylalanine in an R1M model. snmjournals.org

The favorable preclinical data for radioiodinated 2-iodo-D-phenylalanine position it as a promising tracer for diagnostic imaging, particularly for Single-Photon Emission Computed Tomography (SPECT). The use of iodine isotopes such as Iodine-123 makes it well-suited for SPECT imaging. iaea.org The high and specific tumor uptake, coupled with rapid clearance from non-target tissues, suggests that [¹²³I]-2-iodo-D-phenylalanine could provide clear and high-contrast tumor images. nih.govresearchgate.net

The potential for Positron Emission Tomography (PET) imaging also exists, for instance, by labeling with Iodine-124. aablocks.com The incorporation of radioisotopes into the 2-Iodo-D-phenylalanine molecule makes it a valuable tool for these advanced imaging techniques, which are crucial for cancer diagnosis. chemimpex.com The development of such amino acid tracers is driven by the need to overcome some limitations of [¹⁸F]FDG, the most common PET tracer, such as its uptake in inflammatory and infectious tissues. nih.gov Amino acid tracers like 2-iodo-D-phenylalanine are expected to offer better specificity in distinguishing tumors from inflammation. snmjournals.orgsnmjournals.org

The successful results in various tumor models in vitro and in vivo suggest that both the L- and D-isomers of 2-iodophenylalanine are promising diagnostic agents for dynamic planar imaging and SPECT. researchgate.netnih.gov

Exploration in Targeted Radionuclide Therapy

The concept of "theranostics" involves using a single molecular platform for both diagnosis and therapy. The promising diagnostic imaging characteristics of radioiodinated 2-iodo-D-phenylalanine have naturally led to its exploration for targeted radionuclide therapy. By replacing the diagnostic radioisotope (e.g., ¹²³I) with a therapeutic radioisotope (e.g., ¹³¹I), the same molecule can be used to deliver a cytotoxic radiation dose specifically to tumor cells.

A preliminary in vivo study investigated the therapeutic potential of carrier-added [¹³¹I]-2-iodo-D-phenylalanine in athymic nude mice bearing R1M-fluc rhabdomyosarcoma tumors. nih.gov The intravenous injection of 148 MBq of [¹³¹I]-2-I-D-Phe resulted in a significant reduction in tumor growth compared to control groups. nih.gov A tumor growth-rate reduction of at least 33% was observed in the treated mice, without any serious adverse side effects. nih.gov This suggests that [¹³¹I]-2-iodo-D-phenylalanine can specifically target and inhibit tumor growth. researchgate.netnih.gov

The long-term retention of the tracer in tumors, combined with its rapid clearance from blood and other tissues, makes it a strong candidate for radionuclide therapy with ¹³¹I. iaea.org The favorable biodistribution and radiation dosimetry of the D-isomer, in particular, suggest a lower radiation burden on healthy organs, which is a critical factor for therapeutic applications. nih.gov Further research into the therapeutic efficacy of [¹³¹I]-2-iodo-D-phenylalanine and other therapeutic radioisotopes coupled to this vector is warranted.

Investigations in Neurobiology and Receptor Pharmacology

Use of Iodinated Phenylalanine Analogs as Chemical Probes in Neuroscience

Iodinated phenylalanine analogs serve as powerful chemical probes in neuroscience, primarily due to the properties conferred by the iodine atom. Iodine's heavy atomic weight and the availability of its radioisotopes (like ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I) make these analogs suitable for various detection and imaging techniques. nih.govmdpi.com The incorporation of iodine into the phenylalanine structure can be strategically used for radiolabeling, enabling the visualization and quantification of biological processes in living systems through non-invasive imaging modalities like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.comsnmjournals.org

These radiolabeled amino acids are particularly useful for studying amino acid transport systems in the brain. nih.govresearchgate.net Malignant brain tumors, for example, often exhibit increased amino acid metabolism compared to healthy brain tissue. snmjournals.org This metabolic upregulation allows radiolabeled phenylalanine analogs to accumulate preferentially in tumor cells, making them effective agents for tumor detection and delineation. snmjournals.orgnih.govnih.govnih.gov

Beyond imaging, iodinated amino acids are employed in fundamental research to elucidate protein structure and function. acs.org The iodine atom can be used as a heavy-atom derivative in X-ray crystallography or as a tag for other spectroscopic methods. acs.org By incorporating these analogs into peptides and proteins, researchers can investigate molecular interactions and conformational changes that are critical to neuronal signaling and function. rsc.org The development of radioiodinated probes has been instrumental in the localization and molecular characterization of cell membrane receptors for neurotransmitters. nih.gov

Studies on Neurotransmitter Systems and Receptor-Ligand Interactions

Iodinated phenylalanine analogs are instrumental in investigating neurotransmitter systems and the dynamics of receptor-ligand binding. chemimpex.comchemimpex.com A key area of study is their interaction with amino acid transporters, which regulate the passage of molecules across the blood-brain barrier and into cells. The L-type amino acid transporter 1 (LAT1) is of particular interest as it is responsible for transporting large neutral amino acids like phenylalanine and is overexpressed in many cancers, including brain tumors. thno.orgnih.gov

Research has shown that the position of the iodine atom on the phenylalanine ring significantly influences the analog's affinity and selectivity for LAT1. A study comparing iodinated L-phenylalanine analogs revealed that 2-iodo-L-phenylalanine (2-I-Phe) markedly improves both affinity and selectivity for LAT1 compared to the parent amino acid, whereas 3-iodo-L-phenylalanine (3-I-Phe) increases affinity for both LAT1 and the related transporter LAT2. nih.gov This highlights the potential to design highly specific probes for distinct transporter subtypes.

Table 1: LAT1 Affinity and Selectivity of Iodinated Phenylalanine Analogs nih.gov
CompoundLAT1 Affinity (Kᵢ in µM)LAT2 Affinity (Kᵢ in µM)LAT1 Selectivity (Kᵢ LAT2 / Kᵢ LAT1)
L-Phenylalanine (Phe)19.61145.8
2-Iodo-L-phenylalanine (2-I-Phe)10.511711.1
3-Iodo-L-phenylalanine (3-I-Phe)3.931.48.1
4-Iodo-L-phenylalanine (4-I-Phe)20.852.72.5

Furthermore, iodinated ligands are frequently used to characterize receptor binding sites. The high specific activity achievable with radioiodination allows for sensitive detection of receptor-ligand complexes. nih.gov For instance, studies on dopamine (B1211576) receptors have utilized ligands containing an iodophenyl group to probe the binding pocket and understand the structural basis for ligand selectivity between receptor subtypes. nih.gov Research on a mutant D2 dopamine receptor showed that specific amino acid changes dramatically increased the receptor's affinity for certain iodinated ligands, demonstrating how these probes can help map the molecular determinants of drug-receptor interactions. nih.gov Similarly, radioiodinated antagonists have been synthesized to study adenosine (B11128) and adrenergic receptors, providing crucial data on receptor density and binding kinetics. nih.govnih.gov

Table 2: Examples of Iodinated Ligands in Receptor Binding Studies
LigandReceptor TargetFindingReference
¹²⁵I-PAPAXACA₁ Adenosine ReceptorHigh affinity antagonist (KD= 0.1 nM) used to characterize the receptor binding subunit. nih.gov
¹²⁵I-rau-pAPCα₂-Adrenergic ReceptorHigh affinity probe (KD = 1.8 nM) that selectively identifies α₂-adrenergic binding sites. nih.gov
L-750,667 (iodophenyl-containing)D₂/D₄ Dopamine ReceptorsUsed to demonstrate that a specific microdomain regulates ligand affinity and function. nih.gov

Implications for Research into Neurological Disorders and Therapeutic Targets

The insights gained from using Boc-2-Iodo-D-Phenylalanine and its analogs have significant implications for understanding neurological disorders and identifying novel therapeutic targets. chemimpex.comchemimpex.com The ability of these compounds to probe amino acid transport and receptor systems, which are often dysregulated in disease states, makes them invaluable research tools. guidechem.com

A primary application is in the field of neuro-oncology, particularly for malignant gliomas. nih.govresearchgate.net The increased expression of LAT1 on glioma cells allows for targeted delivery of radiolabeled phenylalanine analogs. researchgate.netuu.nl PET and SPECT imaging with compounds like p-[¹²³I]iodo-L-phenylalanine (IPA) can be used to diagnose, delineate tumor boundaries, and monitor treatment response with greater specificity than some conventional imaging methods. snmjournals.org Beyond diagnostics, there is therapeutic potential. By labeling the phenylalanine analog with a β-emitting radionuclide such as ¹³¹I, the compound becomes a vehicle for targeted radionuclide therapy. snmjournals.orgnih.gov Systemic administration of p-[¹³¹I]iodo-L-phenylalanine has shown tumoricidal effects and improved survival in animal models of glioma, suggesting a promising strategy for treating these aggressive brain tumors. snmjournals.orgnih.govuu.nl

The study of receptor-ligand interactions using iodinated probes also advances the development of drugs for a wide range of neurological and psychiatric conditions. By providing a detailed map of how ligands bind to specific neurotransmitter receptors, such as dopamine or adrenergic receptors, researchers can design more selective and effective medications with fewer side effects. nih.govnih.gov Understanding the structural basis of a drug's affinity and function (i.e., whether it acts as an agonist or antagonist) is critical for creating targeted therapies for disorders like Parkinson's disease, schizophrenia, and depression, where these neurotransmitter systems are implicated.

Computational and Mechanistic Insights into Boc 2 Iodo D Phenylalanine Interactions

Theoretical Approaches to Elucidate Reaction Mechanisms in Synthesis

The synthesis of halogenated amino acids, including Boc-2-iodo-D-phenylalanine, involves complex reaction pathways. Theoretical and computational chemistry offer indispensable tools for elucidating these mechanisms, predicting outcomes, and optimizing reaction conditions.

A primary theoretical method employed is Density Functional Theory (DFT) . DFT calculations are used to model the electronic structure of molecules and compute the energetics of reaction pathways. For the synthesis of iodinated aromatic compounds, DFT can shed light on several key aspects:

Intermediate Stability: The stability of key intermediates in a reaction sequence can be calculated. For instance, in the electrophilic iodination of the phenylalanine ring, DFT can determine the relative energies of different potential intermediates, helping to predict the regioselectivity (i.e., why the iodine attaches at the ortho position). nih.gov

Transition State Analysis: DFT is used to locate and characterize the transition state (TS) for each step of a proposed mechanism. The energy of the transition state determines the activation energy of the step, which is crucial for understanding the reaction kinetics. researchgate.net For example, in palladium-catalyzed C-H iodination, theoretical studies can model the crucial bond-forming and bond-breaking steps. chinesechemsoc.org

Reaction Pathways: By mapping the potential energy surface, computational chemists can compare different possible reaction pathways. For example, a study on a metal-free, iodine(III)-promoted C-H activation used DFT to examine four distinct pathways, identifying the most energetically favorable route by analyzing the free energy profiles. researchgate.net This approach can clarify whether a reaction proceeds through, for example, a concerted mechanism or a stepwise process involving discrete intermediates.

Mechanistic insights for related reactions reveal common themes applicable to this compound synthesis. For instance, iodine-mediated cyclization reactions of α-amino acids are proposed to proceed via an in situ iodination step, followed by substitution and oxidation. rsc.org DFT studies on similar cross-coupling reactions to form unnatural amino acids have highlighted the crucial role of intermediate stability in driving the reaction toward the desired product. nih.gov

Table 1: Theoretical Methods in Synthesis Mechanism Analysis

Theoretical Method Application in Synthesis of Iodinated Phenylalanine Insights Gained
Density Functional Theory (DFT) Calculation of electronic structure and energy profiles. researchgate.net Elucidation of reaction pathways, stability of intermediates, and transition state geometries. nih.govresearchgate.net
Transition State Search Algorithms Locating the highest energy point along a reaction coordinate. Determination of activation energies and understanding kinetic bottlenecks. researchgate.net
Solvent Modeling (e.g., SMD, PCM) Incorporating the effect of the solvent on reaction energetics. More accurate prediction of reaction outcomes in solution, as solvent can stabilize charged intermediates or transition states. researchgate.net

Molecular Modeling and Docking Studies for Biological Target Engagement

This compound and its deprotected form, 2-iodo-D-phenylalanine, are recognized as valuable building blocks for peptide-based therapeutics and probes for studying biological systems. chemimpex.comchemimpex.com Molecular modeling and docking are key computational techniques used to predict and analyze how these molecules interact with biological targets such as enzymes and transporters.

A significant target for iodinated phenylalanine analogs is the L-type Amino acid Transporter 1 (LAT1) , which is overexpressed in many cancer cells and facilitates the transport of large neutral amino acids. nih.govnih.gov In vitro studies have confirmed that 2-iodo-L-phenylalanine is transported by LAT1. researchgate.net Computational studies have provided a detailed picture of these interactions:

Homology Modeling: Since the experimental structure of human LAT1 was not always available, researchers constructed homology models based on the known structures of related bacterial transporters. nih.govnih.gov

Molecular Docking: Using these models, halogenated phenylalanine ligands are "docked" into the putative binding site. These simulations predict the preferred binding pose and orientation of the ligand. nih.govnih.gov

Interaction Analysis: The results highlight a dual-nature binding mode. The core amino acid part of the ligand forms hydrogen bonds with backbone atoms of key residues (e.g., I63, S66, G67, F252, G255), while the iodophenyl side chain engages in hydrophobic interactions with other residues (e.g., I139, I140, F252, W405). nih.govnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method provides a more accurate calculation of interaction energies, particularly for non-covalent interactions like halogen bonds. QM/MM optimizations have shown that electrostatic interactions involving the iodine atom contribute significantly to the binding free energy, stabilizing the ligand-protein complex. nih.gov

Docking studies have also been employed to investigate the binding of phenylalanine derivatives to other targets. For example, a phenylalanine analog was shown to have an attractive edge-to-face interaction with a tyrosine residue in the active site of Angiotensin I-Converting Enzyme (ACE). semanticscholar.org Similarly, docking of iodinated compounds into the protein transthyretin revealed the importance of the iodine atom as a halogen-bond donor for potent inhibition. mdpi.com

Table 2: Molecular Docking of Iodinated Phenylalanine Analogs with Biological Targets

Biological Target Modeling/Docking Technique Key Findings Reference(s)
L-type Amino acid Transporter 1 (LAT1) Homology Modeling, Molecular Docking, QM/MM Dual binding mode: H-bonds from amino acid moiety and hydrophobic/halogen bonds from iodophenyl side chain. nih.gov, nih.gov, researchgate.net
Angiotensin I-Converting Enzyme (ACE) Molecular Docking (Gold program) Phenyl ring of an analog engages in an edge-to-face interaction with Tyr62. semanticscholar.org
Transthyretin (TTR) In silico Docking Iodine atom acts as a crucial halogen-bond donor, contributing to binding affinity. mdpi.com, researchgate.net
HIV Capsid (CA) Protein Molecular Docking, Molecular Dynamics Provided insights into the binding mode of novel phenylalanine derivatives. mdpi.com

Structure-Activity Relationship (SAR) Derivation for Biological Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For compounds like this compound, SAR analysis helps in designing more potent and selective therapeutic agents. rsc.org

Key structural elements of this compound that are subject to SAR analysis include:

The Iodine Substituent: The presence and position of a halogen atom can dramatically influence biological activity. The "iodination hypothesis" suggests that introducing iodine can enhance binding to certain protein targets, partly through favorable halogen bonding. mdpi.comresearchgate.net SAR studies on transthyretin inhibitors showed that iodinated compounds were more potent than their non-iodinated analogues. mdpi.comresearchgate.net The position of the iodine is critical; the ortho position in this compound places the bulky, lipophilic iodine atom in a specific spatial orientation that will profoundly affect its interaction with a binding pocket compared to its meta or para isomers.

The Phenylalanine Scaffold: The core amino acid structure provides the backbone for interactions. SAR studies on various phenylalanine-containing compounds have shown that modifications to the phenyl ring or the amino and carboxyl groups alter efficacy. For example, in a series of dopamine (B1211576) reuptake inhibitors based on phenethylamine, the nature of substituents on the aromatic ring was a key determinant of activity. biomolther.org

The Boc Protecting Group: The N-Boc group (tert-butoxycarbonyl) is large and lipophilic. In the context of a complete molecule being used as a drug, this group significantly impacts properties like solubility and the ability to cross cell membranes. While often used as an intermediate for peptide synthesis, if the Boc-protected compound itself were evaluated, the Boc group would be a major factor in its SAR profile. chemimpex.comacs.org

Stereochemistry (D-configuration): The use of a D-amino acid instead of the natural L-amino acid is a common strategy in drug design to increase metabolic stability (by resisting degradation by proteases) and to probe the stereochemical requirements of a binding site. rsc.org Comparative studies between L- and D-isomers of 2-iodophenylalanine showed differences in their pharmacokinetics, with the D-isomer exhibiting faster blood clearance. researchgate.net

SAR is typically derived by synthesizing a series of analogs where one part of the molecule is systematically varied, and then testing the biological activity of each analog. For instance, an SAR study might compare the inhibitory potency (IC50) of 2-iodo-, 2-chloro-, and 2-bromo-D-phenylalanine derivatives to understand the effect of the specific halogen atom.

Table 3: Example of SAR Derivation for Phenylalanine Analogs

Parent Compound/Scaffold Structural Modification Effect on Biological Activity Target/Assay Reference
Nicotianamine Analog Replaced side chain with Phenylalanine Most potent activity among analogs (IC50 = 0.050 mg/L) Angiotensin I-Converting Enzyme (ACE) Inhibition semanticscholar.org
Salicylic Acid Introduction of iodine atoms (di-iodo) Improved binding affinity to TTR Transthyretin (TTR) Binding researchgate.net
Phenethylamine Varied substituents on phenyl ring and amine Significant changes in inhibitory activity against DA reuptake Dopamine Transporter (DAT) Reuptake Assay biomolther.org
2-Iodophenylalanine Changed stereochemistry from L- to D-isomer Faster blood clearance and distribution In vivo biodistribution in mice researchgate.net

Emerging Research Frontiers and Future Prospects

Novel Designs for Next-Generation Radiopharmaceuticals

The development of radiopharmaceuticals for diagnostic imaging and targeted therapy is a primary focus of modern oncology. snmjournals.org Boc-2-Iodo-D-Phenylalanine serves as a crucial precursor in the synthesis of novel radiolabeled amino acid analogs for targeting tumors. chemimpex.comchemimpex.com Malignant cells often exhibit upregulated amino acid metabolism and overexpress specific transporters, such as L-type amino acid transporter 1 (LAT1), to fuel their rapid growth. researchgate.netnih.gov This metabolic feature allows amino acid-based tracers to be selectively taken up by tumors, offering a significant advantage over other imaging agents, especially in brain tumor imaging where background uptake in healthy tissue can be a challenge. snmjournals.org

The iodine atom on the phenylalanine ring is key to its function in radiopharmaceuticals. It can be readily substituted with various radioactive iodine isotopes through established chemical reactions. chemimpex.comchemimpex.com This versatility allows for the creation of agents for different nuclear medicine applications:

Single-Photon Emission Computed Tomography (SPECT): Using Iodine-123 (¹²³I), researchers can develop tracers for diagnostic imaging. nih.govsnmjournals.org

Positron Emission Tomography (PET): Iodine-124 (¹²⁴I) is a positron-emitting isotope suitable for high-resolution PET imaging. snmjournals.org

Targeted Radionuclide Therapy: Iodine-131 (¹³¹I), a beta- and gamma-emitter, can be used to deliver a cytotoxic radiation dose directly to cancer cells. researchgate.netsnmjournals.org

Research has shown that the D-isomer of iodinated phenylalanine, such as 2-Iodo-D-Phenylalanine, presents distinct advantages over its naturally occurring L-isomer counterpart. nih.gov While both isomers are taken up by tumor cells, the D-isomer often demonstrates faster clearance from blood and non-target tissues. nih.govresearchgate.net This leads to a higher tumor-to-background contrast ratio, resulting in clearer and more accurate diagnostic images. nih.gov A study evaluating ¹²³I-2-Iodo-D-phenylalanine highlighted it as a promising tracer for oncologic imaging due to its rapid and specific tumor uptake combined with fast clearance from the body. nih.govsnmjournals.org

The Boc-protecting group plays an essential role during the synthesis of these radiopharmaceuticals, ensuring stability and enabling selective chemical modifications before the final radiolabeling step. chemimpex.comchemimpex.com The development pipeline for these next-generation agents involves synthesizing the non-radioactive, Boc-protected iodinated precursor, followed by efficient radiolabeling and purification to yield the final product for clinical investigation. beilstein-journals.orgmdpi.com

Table 1: Comparison of Radioiodinated Phenylalanine Analogs for Tumor Imaging
CompoundIsotope UsedImaging ModalityKey Research FindingReference
p-iodo-L-phenylalanine (IPA)¹²³I, ¹²⁴I, ¹³¹ISPECT, PET, TherapyDemonstrated specific accumulation in gliomas and used in clinical studies for both diagnosis and therapy. snmjournals.org snmjournals.org
2-iodo-L-phenylalanine¹²³I, ¹²⁵ISPECTTransported into various tumor cell lines by the LAT1 transporter, showing high and specific tumor uptake. researchgate.net researchgate.net
2-iodo-D-phenylalanine¹²³I, ¹²⁵I, ¹³¹ISPECT, TherapyShows faster blood clearance and distribution compared to the L-isomer, leading to improved tumor contrast and a lower radiation burden on healthy organs. nih.govresearchgate.net nih.govresearchgate.net
4-astato-L-phenylalanine²¹¹AtAlpha TherapyAstatine-211, a halogen with similar chemistry to iodine, is a potent alpha-emitter for targeted therapy, with phenylalanine acting as the carrier to the tumor. researchgate.net researchgate.net

Integration into Multimodal Imaging and Theranostic Agents

The concept of "theranostics," which combines therapeutic intervention with diagnostic imaging, represents a paradigm shift toward personalized medicine. The goal is to visualize a molecular target with a diagnostic agent and then treat it with a therapeutic agent that uses the same targeting mechanism. This compound is an ideal precursor for developing such theranostic pairs. chemimpex.comchemimpex.com

Because iodine has multiple medically relevant radioisotopes, the same base molecule derived from this compound can be synthesized with different isotopic labels for distinct purposes. rsc.org For instance, a patient could first be imaged using the ¹²³I- or ¹²⁴I-labeled version of the phenylalanine analog to confirm tumor uptake and map the disease. snmjournals.orgnews-medical.net If the imaging results are positive, the same patient could then be treated with the ¹³¹I-labeled version of the exact same molecule, ensuring that the therapy is directed precisely at the previously visualized cancer cells. rsc.orgnews-medical.net This approach enhances treatment precision and allows for non-invasive monitoring of therapeutic response. Research has also explored using the halogen astatine (²¹¹At) for potent alpha-particle therapy, which can be delivered by the same phenylalanine carrier molecule designed for iodine-based imaging. researchgate.netnews-medical.net

Furthermore, there is a growing trend toward multimodal imaging, where data from two or more imaging techniques are combined to provide a more comprehensive view of the disease. depositolegale.it For example, PET provides sensitive functional and metabolic information, while computed tomography (CT) or magnetic resonance imaging (MRI) offers high-resolution anatomical detail. depositolegale.itfrontiersin.org Iodinated probes derived from this compound can be integrated into this framework. An iodinated agent can serve as a contrast agent for CT while also carrying a radioisotope for PET or SPECT. acs.org This dual-functionality allows for the creation of single probes that can be detected by multiple imaging systems, providing synergistic diagnostic information. depositolegale.it

Table 2: Iodine Radioisotopes for Theranostic and Multimodal Applications
IsotopeHalf-LifePrimary EmissionPrimary ApplicationReference
Iodine-123 (¹²³I)13.2 hoursGamma (γ)Diagnostics (SPECT Imaging) news-medical.netresearchgate.net
Iodine-124 (¹²⁴I)4.2 daysPositron (β+)Diagnostics (PET Imaging) snmjournals.orgresearchgate.net
Iodine-125 (¹²⁵I)59.4 daysGamma (γ), Auger electronsPreclinical Research, Brachytherapy news-medical.net
Iodine-131 (¹³¹I)8.0 daysBeta (β-), Gamma (γ)Therapy & Diagnostics (SPECT) snmjournals.orgrsc.org

Advancements in Smart Drug Delivery Systems Utilizing Halogenated Amino Acids

"Smart" drug delivery systems are designed to release therapeutic payloads in a controlled manner in response to specific internal or external stimuli, such as pH, enzymes, or light. frontiersin.org The incorporation of unnatural amino acids, including halogenated derivatives like iodinated phenylalanine, into peptides is a key strategy for creating these advanced systems. google.com

Peptides containing halogenated amino acids can self-assemble into nanostructures like hydrogels. researchgate.netnih.govresearchgate.net These hydrogels are three-dimensional networks capable of entrapping large amounts of water and therapeutic molecules. nih.gov Research has shown that halogenation, particularly with heavier halogens like bromine and iodine, can significantly enhance the mechanical properties and stability of these hydrogels through interactions known as halogen bonding. researchgate.net This allows for the design of more robust materials for the sustained and controlled release of drugs. researchgate.net

The incorporation of D-amino acids, such as D-phenylalanine, can also increase the proteolytic stability of these peptide-based systems, preventing their rapid degradation in the body and prolonging their drug-releasing function. google.com By combining halogenation with the use of D-amino acids, researchers can fine-tune the properties of drug delivery vehicles to achieve desired release kinetics and in-vivo performance. While much of this research is at an early stage, the fundamental principles demonstrate the high potential for using precursors like this compound in the ground-up design of smart, stimuli-responsive materials for targeted therapy. rsc.orgacs.org These materials could take the form of injectable hydrogels for localized treatment or nanoparticles for systemic drug delivery. chemistryviews.orgmdpi.com

Table 3: Impact of Halogenation on Peptide-Based Materials for Drug Delivery
PropertyEffect of Halogenation (especially Iodo-)Relevance to Smart Drug DeliveryReference
Self-AssemblyPromotes the formation of fibrillar networks and hydrogels through π-π stacking and halogen bonding.Enables the creation of scaffolds for entrapping and releasing drugs. nih.govresearchgate.net
Mechanical StrengthIncreases the stiffness and stability of hydrogels. The effect is more pronounced with heavier halogens (I > Br > Cl > F).Provides more robust delivery vehicles with tunable release profiles. researchgate.net
BiostabilityCan enhance resistance to enzymatic degradation, especially when combined with D-amino acids.Prolongs the functional lifetime of the delivery system in the body. google.com
HydrophobicityIncreases the hydrophobicity of the amino acid side chain.Can be used to control drug loading and the release of hydrophobic drugs. beilstein-journals.org

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